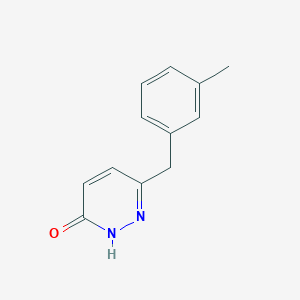

6-(3-Methylbenzyl)-3-pyridazinol

Description

Significance of the Pyridazinol Nucleus as a Privileged Scaffold

The pyridazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.gov This distinction is attributed to its ability to serve as a versatile framework for the design of compounds with a broad spectrum of biological activities. benthamdirect.comsarpublication.com The structural features of the pyridazinone ring, including the presence of two adjacent nitrogen atoms and a keto-enol tautomeric system, allow for diverse interactions with biological targets. nih.gov This adaptability has made pyridazinone derivatives a focal point in the development of new therapeutic agents for various conditions, including inflammatory diseases, cancer, and cardiovascular disorders. benthamdirect.comnih.govresearchgate.net The pyridazinone core's capacity to be readily functionalized at multiple positions further enhances its value, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their biological effects. sarpublication.com

Historical Development and Contemporary Relevance of Pyridazinone Chemistry

The exploration of pyridazinone chemistry dates back several decades, with early research focusing on the synthesis and fundamental reactivity of this heterocyclic system. Over the years, the field has expanded significantly, driven by the discovery of the diverse pharmacological properties of pyridazinone derivatives. eurekaselect.com A notable example of a marketed drug featuring this core is emorfazone, an analgesic and anti-inflammatory agent. sarpublication.com

In contemporary research, pyridazinone derivatives continue to be of high interest. Scientists are actively investigating new synthetic methodologies to create novel analogues with enhanced potency and selectivity for various biological targets. rsc.orgtandfonline.comnih.gov Current studies are exploring their potential as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), which are implicated in inflammatory processes. rsc.orgnih.govnih.govnih.gov The ongoing research into pyridazinone chemistry highlights its enduring relevance in the quest for new and improved therapeutic agents. rsc.orgtandfonline.comnih.gov

Structural Attributes and Tautomeric Forms of Pyridazin-3(2H)-one

The parent compound, pyridazin-3(2H)-one, can exist in two primary tautomeric forms: the amide (pyridazin-3(2H)-one) and the aromatic alcohol (pyridazin-3-ol) forms. nih.govnih.govresearchgate.net The equilibrium between these two forms is influenced by factors such as the solvent and the nature of substituents on the ring. nih.govresearchgate.net Theoretical studies, using methods like density functional theory (DFT), have been employed to understand the energetics of this tautomeric conversion. nih.govresearchgate.net These studies have shown that the direct transfer of a hydrogen atom is a high-energy process, while a dimer-assisted double hydrogen transfer is more favorable. nih.govresearchgate.net The presence of substituents can shift this equilibrium. researchgate.net The ability of the pyridazinone ring to exist in these different forms is crucial for its biological activity, as it can influence how the molecule interacts with receptor sites and enzymes. nih.gov

Chemical Profile of 6-(3-Methylbenzyl)-3-pyridazinol

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 g/mol |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) |

Table 1: Chemical and Physical Properties of this compound. chemicalbook.com

Spectral Data

Synthesis and Reactivity

The synthesis of 6-substituted pyridazin-3(2H)-ones generally involves the cyclization of a γ-keto acid with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net For this compound, the precursor would likely be a γ-keto acid bearing a 3-methylbenzyl group. The synthesis of related 6-benzylpyridazin-3(2H)-one derivatives has been described in the literature. nih.govresearchgate.netprepchem.com

The reactivity of the pyridazinone ring allows for various chemical transformations. The nitrogen atom of the ring can be alkylated or acylated. nih.govnih.gov The exocyclic methylene (B1212753) group in some derivatives can undergo condensation reactions. researchgate.net Furthermore, the chlorine atom in chloro-substituted pyridazines, which can be derived from the corresponding pyridazinones, is a versatile handle for introducing a wide range of nucleophiles. nih.govprepchem.com

Biological and Pharmacological Aspects

Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. benthamdirect.comsarpublication.comtandfonline.comnih.gov

Anti-inflammatory and Analgesic Activity

Many 6-substituted pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. tandfonline.comnih.govnih.govnih.gov Some of these compounds have shown potent activity, comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac (B195802) in preclinical models. tandfonline.comnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govnih.govnih.gov

Other Potential Biological Activities

Beyond inflammation and pain, the pyridazinone scaffold has been explored for other therapeutic applications. Research has indicated that derivatives can possess activities such as:

Anticancer nih.govresearchgate.net

Antimicrobial benthamdirect.comnih.gov

Antihypertensive sarpublication.comresearchgate.net

Anticonvulsant sarpublication.comresearchgate.net

Cardiotonic

The diverse biological profile of pyridazinones underscores their importance as a privileged scaffold in drug discovery. benthamdirect.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3-methylphenyl)methyl]-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-2-4-10(7-9)8-11-5-6-12(15)14-13-11/h2-7H,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQTWKYLPYATFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 3 Methylbenzyl 3 Pyridazinol and Analogues

Core Pyridazine (B1198779) Ring Formation Strategies

The construction of the pyridazine ring, a key structural motif, is typically achieved through cyclization reactions that form the heterocyclic system.

Cyclization Reactions Involving Hydrazines and Precursors

A fundamental and widely employed method for constructing the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound or its equivalent and hydrazine (B178648) or its derivatives. researchgate.netyoutube.comnih.gov This approach is valued for its versatility in creating a diverse range of substituted pyridazines. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be aromatized to the final pyridazine product. youtube.comorganic-chemistry.org

For instance, the reaction of a β,γ-unsaturated hydrazone can undergo a copper-promoted 6-endo-trig cyclization to yield 1,6-dihydropyridazines. organic-chemistry.org These intermediates can be subsequently converted to the corresponding pyridazines. organic-chemistry.org Another variation involves the treatment of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) to form a pyrazolone (B3327878) precursor, which can then be further reacted to create fused pyrazole-pyridazine systems. jmchemsci.com The choice of solvent can also play a crucial role; for example, Cu(II)-catalyzed aerobic cyclizations can yield 1,6-dihydropyridazines in acetonitrile, while using acetic acid can directly lead to the formation of pyridazines. organic-chemistry.org

The following table summarizes various precursor combinations used in hydrazine-based cyclization for pyridazine synthesis:

| Precursor 1 | Precursor 2 | Resulting Ring System | Reference |

| 1,4-Dicarbonyl Compound | Hydrazine | Pyridazine | researchgate.net |

| β,γ-Unsaturated Hydrazone | - | 1,6-Dihydropyridazine | organic-chemistry.org |

| Maleic Anhydride | Hydrazine | Pyridazine Derivative | youtube.com |

| Ethyl Acetoacetate | Hydrazine Hydrate | Pyrazolone (intermediate) | jmchemsci.com |

| para-Substituted Acetophenone & Glyoxalic Acid | Hydrazine Hydrate | Pyridazin-3-one | nih.gov |

Friedel-Crafts Acylation and Subsequent Intramolecular Cyclization Approaches

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. organic-chemistry.org In the context of pyridazine synthesis, this reaction can be utilized to create a key intermediate that subsequently undergoes intramolecular cyclization to form the pyridazine ring. researchgate.netacs.org For example, the Friedel-Crafts acylation of an aromatic compound with a pyridazine-derived acyl chloride, such as 3,6-dichloro-4-pyridazinecarbonyl chloride, can yield aryl (pyridazinyl) ketones. researchgate.net These ketones can then be subjected to cyclization reactions with dinucleophiles to form fused pyridazine systems like pyrazolo[3,4-c]pyridazines. researchgate.net

However, the direct Friedel-Crafts acylation of pyridines and related electron-deficient heterocycles can be challenging due to the deactivation of the ring by the nitrogen atom(s). youtube.comacs.org The Lewis acid catalyst can also complex with the nitrogen, further deactivating the ring. youtube.com To overcome these limitations, alternative strategies have been developed, such as the acylation of metalated pyridines or the use of acyl radicals. youtube.com For imidazo[1,2-a]pyridines, a selective and efficient Friedel-Crafts acylation at the C-3 position has been developed using catalytic amounts of aluminum chloride. nih.gov

Strategic Functionalization and Derivatization at Pyridazinol Ring Positions

Once the pyridazine core is established, further molecular diversity can be achieved by introducing or modifying functional groups at various positions on the ring.

Nucleophilic Substitution Reactions for Moiety Introduction

The pyridazine ring is generally electron-deficient, making it susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or adjacent to the ring nitrogens. wur.nlquimicaorganica.orgacs.org Halogenated pyridazines are common substrates for these reactions, where the halogen acts as a good leaving group. wur.nl For example, the chlorine atom at the 6-position of methyl (3,6-dichloropyridazin-4-yl)acetate can be selectively displaced by hydrazine. researchgate.net Similarly, 6-chloropyridazine-3-carboxylic acid can be converted to 6-methoxypyridazine-3-carboxylic acid by reaction with sodium methoxide. google.com The reactivity of different positions on the pyridazine ring towards nucleophiles can vary, and in some cases, ring-opening and recyclization can occur. wur.nl

The following table provides examples of nucleophilic substitution reactions on the pyridazine ring:

| Pyridazine Substrate | Nucleophile | Product | Reference |

| Halogenopyridazines | Potassium Amide | Aminopyridazine | wur.nl |

| 4-Halogenopyridazines | Potassium Amide | 4,5-Didehydropyridazine intermediate | wur.nl |

| Methyl (3,6-dichloropyridazin-4-yl)acetate | Hydrazine | Methyl (3-chloro-6-hydrazinylpyridazin-4-yl)acetate | researchgate.net |

| 6-Chloropyridazine-3-carboxylic acid | Sodium Methoxide | 6-Methoxypyridazine-3-carboxylic acid | google.com |

Oxidation and Condensation Reactions in Side Chain Elaboration

Side chains attached to the pyridazine ring can be elaborated through various chemical transformations, including oxidation and condensation reactions. For instance, a methyl group on the pyridazine ring can be oxidized to a carboxylic acid. An example is the oxidation of 3-chloro-6-methylpyridazine (B130396) to 6-chloropyridazine-3-carboxylic acid using an oxidant like potassium dichromate in sulfuric acid. google.com

Condensation reactions are also valuable for extending side chains. researchgate.netacsgcipr.org For example, pyridazine-4-carboxaldehyde can undergo condensation reactions, although it is prone to dismutation at elevated temperatures. researchgate.net Derivatives of pyridazine-4,5-dicarboxylic acid can undergo condensation with o-phenylenediamine (B120857) to form more complex polyazaheterocyclic systems. researchgate.net

Palladium-Catalyzed Cross-Coupling Methods for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon bonds in modern organic synthesis, and their application to the pyridazine nucleus has significantly expanded the ability to create diverse analogues. researchgate.netthieme-connect.com These reactions offer a direct and efficient way to introduce various substituents onto the pyridazine ring.

Commonly used palladium-catalyzed cross-coupling reactions for functionalizing pyridazines include:

Suzuki Reaction: This reaction couples an organoboron compound with an organic halide or triflate. thieme-connect.comacs.org It has been successfully applied to chloropyridazines, demonstrating their utility as substrates for these couplings. thieme-connect.com

Stille Reaction: This involves the coupling of an organotin compound with an organic halide or triflate. thieme-connect.com It has been used to prepare 5-substituted (2H)-pyridazin-3-ones from the corresponding bromo-derivatives. thieme-connect.com

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. thieme-connect.com It has been employed to introduce alkynyl groups at the 5-position of the pyridazinone system. thieme-connect.com

Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide. researchgate.netthieme-connect.com

These cross-coupling reactions provide a powerful and straightforward route to introduce molecular diversity into the pyridazine series, which is often challenging to achieve through other synthetic methods. researchgate.netthieme-connect.com

The table below highlights different palladium-catalyzed cross-coupling reactions on pyridazine substrates:

| Reaction Type | Pyridazine Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki | Chloropyridazine | Aryl/Heteroarylboronic acid | Pd(dppb)Cl2 | Aryl/Heteroaryl-substituted pyridazine | thieme-connect.comacs.org |

| Stille | 5-Bromo-6-phenyl-(2H)-pyridazin-3-one | Vinyltributylstannane | Pd(PPh3)2Cl2 | 5-Vinyl-6-phenyl-(2H)-pyridazin-3-one | thieme-connect.com |

| Sonogashira | 5-Bromo-6-phenyl-(2H)-pyridazin-3-one | Alkyne | Pd(PPh3)2Cl2 / CuI | 5-Alkynyl-6-phenyl-(2H)-pyridazin-3-one | thieme-connect.com |

| Heck | Aryl Halide Pyridazine | Alkene | Palladium catalyst | Alkene-substituted Pyridazine | researchgate.netthieme-connect.com |

Regioselective Modification Protocols for Targeted Synthesis

The targeted synthesis of specific analogues of 6-(3-Methylbenzyl)-3-pyridazinol hinges on the ability to introduce functional groups at precise locations on the pyridazinone core. Regioselective modification protocols are essential for achieving this control, avoiding the formation of undesired isomers and enabling the systematic exploration of structure-activity relationships. Recent advancements have focused on metal-mediated C-H functionalization and nucleophilic substitution reactions, which offer powerful tools for derivatization.

One prominent strategy involves directed ortho-metalation (DoM). For instance, the use of less nucleophilic magnesium amides, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), allows for regioselective C-H magnesiation at the C-4 position of N-benzyl protected pyridazin-3(2H)-ones. acs.org This approach takes advantage of the directing ability of the lactam functionality. The resulting magnesiated intermediate can then be quenched with various electrophiles to introduce a wide array of substituents specifically at the C-4 position, yielding previously inaccessible pyridazinone derivatives. acs.org

Another significant method is the nucleophilic substitution of hydrogen (SNH). nih.govacs.org This reaction has been observed in the treatment of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents. nih.govacs.org Instead of a simple substitution of the halogen, the reaction proceeds via an unexpected cine substitution, where the incoming nucleophile attacks the C-4 position, leading to the formation of an anionic σH-adduct. acs.org Quenching this intermediate with an electrophile before elimination results in 4,5-disubstituted pyridazin-3(2H)-ones. nih.gov This pathway has been leveraged for the direct C-4 alkylation or arylation of compounds like 2-benzylpyridazin-3(2H)-one. nih.govacs.org

The regioselectivity of these metalations can also be influenced by the presence of Lewis acids. Studies on the parent pyridazine ring have shown that mono- or bidentate boron Lewis acids can direct magnesiation or zincation to either the C3 or C4 position, depending on the nature of the Lewis acid complex. nih.gov This principle of Lewis acid-directed functionalization offers a potential avenue for controlling the site of modification on more complex pyridazinone substrates.

These regioselective strategies are crucial for synthesizing functionalized pyridazinones with high precision. The choice of reagents and reaction conditions dictates the position of the new substituent, as summarized in the table below.

Table 1: Regioselective Functionalization of Pyridazinone Derivatives

| Method | Substrate Type | Reagent(s) | Position Functionalized | Outcome | Reference |

|---|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | 2-benzyl-pyridazin-3(2H)-one | TMPMgCl·LiCl, then Electrophile (E+) | C-4 | 4-Substituted pyridazinone | acs.org |

| Nucleophilic Substitution of Hydrogen (SNH) | 2-benzyl-5-halopyridazin-3(2H)-one | Grignard Reagent (RMgX), then Electrophile (E+) | C-4 and C-5 | 4,5-Disubstituted pyridazinone | nih.gov |

| Direct C-H Functionalization (SNH variant) | 2-benzylpyridazin-3(2H)-one | Grignard Reagent (RMgX), then Br2 | C-4 | 4-Alkyl/Aryl-5-bromo-pyridazinone | acs.org |

| Lewis Acid Directed Metalation | Pyridazine (parent) | Boron Lewis Acid, Mg or Zn base | C-3 or C-4 | Regioselective metalation | nih.gov |

Synthesis of Fused Pyridazinone Systems

The pyridazinone ring serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. These fused structures are of significant interest as they can lead to novel pharmacological profiles. The synthesis of these systems typically involves the chemical modification of a pre-existing pyridazinone core, followed by an intramolecular cyclization reaction to form an additional ring.

One synthetic approach involves building a diazepine (B8756704) ring onto the pyridazinone framework. For example, a novel pyridazino[3,4-b] acs.orgtandfonline.comdiazepine system was prepared starting from 4,5-dichloro-2-methyl-6-nitro-3(2H)-pyridazinone. nih.gov The synthesis proceeds through a series of steps including nucleophilic substitution to introduce a side chain, conversion of a hydroxyl group on the side chain to a chlorine, reduction of the nitro group to an amine, and finally, an intramolecular ring-closure reaction to form the fused seven-membered ring. nih.gov The final cyclization was achieved in N,N-dimethylformamide with potassium carbonate at elevated temperatures, yielding the bicyclic product. nih.gov

Another important class of fused systems is the pyrido[3,4-c]pyridazines. These can be synthesized from pyridazinone precursors through various condensation and cyclization strategies. mdpi.com For instance, starting from an N-protected 3-pyridone-4-acetate derivative, condensation with hydrazine followed by oxidation yields a tetrahydropyridopyridazinone. mdpi.com This intermediate can be chlorinated and subsequently used as a building block for further derivatization and construction of the fused system. mdpi.com Reductive cyclization is another powerful technique, where, for example, a 4-(2-nitrophenyl)-pyridazine-3-carboxylate ester can be cyclized using iron in acetic acid to form a pyridazoquinolinone lactam. mdpi.com

The versatility of the pyridazinone core allows for the creation of a diverse range of fused heterocycles, as highlighted in the table below, which summarizes different approaches to fused systems starting from pyridazinone derivatives.

Table 2: Synthesis of Fused Systems from Pyridazinone Precursors

| Fused System | Starting Pyridazinone Type | Key Reaction Steps | Reference |

|---|---|---|---|

| Pyridazino[3,4-b] acs.orgtandfonline.comdiazepine | 4,5-Dichloro-6-nitro-3(2H)-pyridazinone | Nucleophilic substitution, Reduction of nitro group, Intramolecular cyclization | nih.gov |

| Pyrido[3,4-c]pyridazine | Pyridazinone derivative | Condensation with hydrazine, Oxidation, Chlorination | mdpi.com |

| Pyridazoquinolinone | 4-(2-nitrophenyl)-pyridazine-3-carboxylate | Reductive cyclization (e.g., Fe/acetic acid) | mdpi.com |

| Fused Azines | Pyridazin-3-one derivatives | Utility in synthesis of various fused azines is noted | semanticscholar.org |

Structure Activity Relationship Sar and Structural Elucidation of Pyridazinol Derivatives

Correlative Studies of Substituent Effects on Biological Activity

The biological activity of pyridazinol derivatives is significantly influenced by the nature and position of substituents on the pyridazinone ring and its associated phenyl rings.

Research has shown that the introduction of different substituents can modulate the pharmacological properties of these compounds, leading to a range of effects including anti-inflammatory, antimicrobial, and anticonvulsant activities. nih.govnih.gov For instance, in a series of 6-(substituted phenyl)-3(2H)pyridazinones, it was found that compounds with an electron-withdrawing substituent on the phenyl ring exhibited notable anticonvulsant activity. nih.gov Furthermore, a higher hydrophobic parameter (π) of the substituent on the phenyl ring was correlated with more potent anticonvulsant effects. nih.gov

In the context of antibacterial activity, substitutions at various positions have been shown to be critical. For example, replacing a fluoro group with an electron-donating methyl group in one series of pyridazinone derivatives led to a significant increase in activity against Gram-positive bacteria. mdpi.com Another study indicated that while halogen substitutions at the 3- or 4-position of a phenyl ring were well-tolerated and showed optimal activity against S. aureus, a meta bromo substitution resulted in the highest potency. nih.gov

The following table summarizes the effects of different substituents on the biological activity of pyridazinol derivatives based on various studies:

| Substituent | Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Electron-withdrawing group | Phenyl ring at C6 | Appreciable anticonvulsant activity | nih.gov |

| Substituent with high hydrophobicity (π) | Phenyl ring at C6 | Potent anticonvulsant activity | nih.gov |

| Fluoro group | para-position of phenyl ring | More active against Gram-negative bacteria | mdpi.com |

| Methyl group (electron-donating) | - | Increased activity against Gram-positive bacteria | mdpi.com |

| Bromo group | meta-position of phenyl ring | Highest potency against S. aureus | nih.gov |

| Halogen | 3- or 4-position of phenyl ring | Optimum activity against S. aureus | nih.gov |

These examples highlight the delicate interplay between the electronic and hydrophobic properties of substituents and the resulting biological outcomes.

Conformational Analysis and its Influence on Bioactivity

The three-dimensional arrangement of a molecule, or its conformation, plays a pivotal role in its interaction with biological targets. For pyridazinol derivatives, conformational analysis helps in understanding how the molecule fits into the active site of a receptor or enzyme, thereby influencing its bioactivity.

Computational methods, such as Density Functional Theory (DFT) calculations, are employed to investigate the stable conformations of these molecules. mdpi.comresearchgate.net For instance, a study on (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate revealed the existence of two stable conformers, with one being in agreement with the experimental structure determined by X-ray diffraction. researchgate.net The energy difference between these conformers can be significant, indicating a preference for a particular spatial arrangement. researchgate.net

The conformation of the side chains attached to the pyridazinone ring is also crucial. The flexibility or rigidity of these chains can determine the molecule's ability to adopt the optimal orientation for binding. Molecular docking studies, which simulate the binding of a ligand to a receptor, are often used to correlate the conformational preferences of pyridazinol derivatives with their observed biological activities. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex and are essential for biological potency.

Key Structural Features Governing Biological Potency and Selectivity

Several key structural features are consistently associated with the biological potency and selectivity of pyridazinol derivatives.

The Pyridazinone Core: This heterocyclic ring is a fundamental pharmacophore and its aromaticity is often important for activity. nih.govresearchgate.net

Substitution at the C6 Position: The nature of the substituent at the C6 position of the pyridazinone ring is a major determinant of activity. As discussed, both electronic and steric factors of the substituent on an attached phenyl ring can significantly impact potency. nih.gov

Side Chains at the N2 Position: The introduction of various side chains at the N2 position of the pyridazinone ring has been explored to enhance activity and selectivity. For example, the incorporation of 1-(2-acetyl)-4-substitutedthiosemicarbazide side chains has been investigated to create potent vasodilating agents. nih.gov

Constrained Phenoxypiperidines: In the development of histamine (B1213489) H3 receptor antagonists, the optimization of the phenoxy-piperidine moiety led to potent and selective compounds. drexel.edu

The following table highlights some key structural features and their impact on the biological activity of pyridazinol derivatives.

| Structural Feature | Influence on Biological Activity | Example Compound Class | Reference |

|---|---|---|---|

| Aromaticity of Pyridazinone Ring | Considered important for antibacterial activity. | Pyridazinone-based diarylurea derivatives | nih.gov |

| Substituted Phenyl at C6 | Modulates anticonvulsant and vasorelaxant activity. | 6-phenyl-3(2H)pyridazinones | nih.govnih.gov |

| 1,2,4-triazole side chain at N2 | Contributes to vasorelaxant properties. | 4,5-dihydropyridazin-3(2H)-ones | nih.gov |

| Constrained Phenoxypiperidine | Confers potency and selectivity as H3 receptor antagonists. | 5-pyridazin-3-one phenoxypiperidines | drexel.edu |

Advanced Spectroscopic Techniques in Structural Characterization

The precise characterization of newly synthesized pyridazinol derivatives is essential to confirm their chemical structures. A combination of advanced spectroscopic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques used to determine the carbon-hydrogen framework of the molecule. nih.govnih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the chemical environment of the protons and carbons.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netnih.gov The characteristic stretching vibration of the C=O group in the pyridazinone ring, typically observed in the range of 1600-1800 cm-1, is a key diagnostic peak. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. nih.govnih.gov

Fluorescence Spectroscopy: This technique is utilized to study the interaction of pyridazinol derivatives with biological macromolecules, such as plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG). mdpi.com By monitoring changes in the fluorescence of tryptophan residues in the proteins upon binding of the compound, information about the binding affinity and potential effects on protein conformation can be obtained. mdpi.com

The data from these spectroscopic methods, when used in conjunction, provide unambiguous evidence for the structure of the synthesized pyridazinol derivatives. mdpi.com

X-ray Crystallography for Precise Molecular Geometry Determination

For example, the (E)-configuration of (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate was unequivocally confirmed by single-crystal X-ray diffraction. researchgate.net X-ray crystallography has also been instrumental in understanding the structure of other complex heterocyclic systems. researchgate.net The detailed structural information obtained from X-ray crystallography is invaluable for validating computational models and for understanding the specific steric and electronic features that govern the interaction of the molecule with its biological target.

Pharmacological and Biological Activities of Pyridazinol Derivatives: Research Perspectives

Anti-inflammatory and Analgesic Research

Pyridazinone derivatives have been extensively investigated for their potential as anti-inflammatory and analgesic agents. sarpublication.comnih.govnih.govnih.govusp.brnih.gov Research has explored their efficacy in various models of inflammation and pain, with some compounds demonstrating significant activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov A notable advantage observed in some studies is the reduced potential for gastric ulceration, a common side effect associated with traditional NSAIDs. nih.govnih.gov The modification of substituents on the pyridazinone ring has been shown to significantly influence the analgesic and anti-inflammatory properties of these compounds. nih.govnih.gov

Dual Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition

The development of dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) represents a modern therapeutic strategy for inflammatory diseases. This approach aims to provide a broader spectrum of anti-inflammatory action while mitigating the gastrointestinal side effects associated with selective COX inhibitors. nih.gov Inhibition of the 5-LOX pathway reduces the production of leukotrienes, which are potent bronchoconstrictors and play a role in the inflammatory processes of the gastrointestinal tract. nih.gov While the concept is promising, research directly linking pyridazinol derivatives to dual COX/LOX inhibition is an emerging area. Some studies have focused on developing pyridazinone derivatives as selective COX-2 inhibitors, which are a key target for anti-inflammatory drugs. sarpublication.commdpi.com The potential for creating pyridazinol-based compounds with dual inhibitory action remains an active field for future investigation. nih.gov

Phosphodiesterase (PDE4) Enzyme Inhibition Studies

Phosphodiesterase 4 (PDE4) is a key enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory pathways. rsc.orgnih.gov Inhibition of PDE4 is a validated strategy for treating inflammatory diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.govgoogle.com Pyridazinone derivatives have emerged as a promising class of PDE4 inhibitors. rsc.orgnih.govresearchgate.net

Research has led to the development of pyridazinone derivatives with potent and selective PDE4 inhibitory activity. google.comgoogle.com For instance, certain biphenyl (B1667301) pyridazinone derivatives have been designed as inhaled PDE4 inhibitors with picomolar potencies. nih.gov Studies have also focused on the different isoforms of PDE4, with some pyridazinone compounds showing selectivity for the PDE4B isoform, which may offer a better safety profile with fewer central nervous system side effects. nih.gov

The following table summarizes the findings of a study on pyridazinone derivatives as PDE4 inhibitors. nih.gov

| Compound | PDE4B Inhibition (%) at 20 µM | IC50 (nM) |

| 4ba | 64% | 251 ± 18 |

| Zardaverine | - | - |

| Roflumilast | - | - |

| IBMX | - | - |

Data sourced from a study on pyridazinone derivatives bearing an indole (B1671886) moiety. nih.gov

Modulation of Pro-inflammatory Cytokine and Chemokine Production

The anti-inflammatory effects of pyridazinol derivatives are also attributed to their ability to modulate the production of pro-inflammatory cytokines and chemokines. nih.govnih.gov These signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), are crucial mediators of the inflammatory response. nih.govstrath.ac.uk

Antimicrobial Research

The pyridazinone core has been identified as a versatile scaffold for the development of new antimicrobial agents. sarpublication.combiomedpharmajournal.orgidosi.orgresearchgate.net Derivatives of pyridazinone have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. nih.govrsc.org

Antibacterial Efficacy Studies

Numerous studies have highlighted the antibacterial potential of pyridazinone derivatives against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgmdpi.comnih.govresearchgate.net The antibacterial efficacy is often dependent on the specific substitutions on the pyridazinone ring. nih.gov

In one study, a series of novel pyridazinone derivatives were synthesized and screened for their antibacterial activity. Compounds 7 and 13 from this series were found to be effective against all tested bacteria, with Compound 13 showing particularly potent activity against Gram-negative bacteria Acinetobacter baumannii and Pseudomonas aeruginosa. mdpi.com Another study reported that a synthesized pyridazinone derivative, IIIa , exhibited excellent antibacterial activity against Streptococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative). biomedpharmajournal.org

The table below presents the minimum inhibitory concentration (MIC) values for selected pyridazinone derivatives against various bacterial strains from a research study. mdpi.com

| Compound | E. coli (µM) | S. aureus (MRSA) (µM) | S. typhimurium (µM) | A. baumannii (µM) | P. aeruginosa (µM) |

| 3 | >36.21 | 4.52 | >36.21 | >36.21 | >36.21 |

| 7 | 7.8 | 7.8 | 7.8 | 7.8 | >7.8 |

| 13 | >29.94 | >29.94 | >29.94 | 3.74 | 7.48 |

| Amikacin | 4.26 | 4.26 | 8.53 | 4.26 | 4.26 |

Data sourced from a study on novel pyridazinone derivatives. mdpi.com

Antifungal Efficacy Studies

In addition to their antibacterial properties, pyridazinone derivatives have also shown promise as antifungal agents. biomedpharmajournal.orgnih.govrsc.orgresearchgate.netfigshare.com Research has demonstrated their efficacy against a range of fungal species, including Candida albicans, Aspergillus niger, and various Fusarium species. biomedpharmajournal.orgresearchgate.netfigshare.com

For instance, a study on the synthesis and antimicrobial activity of pyridazinone derivatives found that derivative IIId possessed very good antifungal activity. biomedpharmajournal.org In another investigation, a series of diarylurea derivatives based on a pyridazinone scaffold were synthesized, with compound 8g exhibiting the most promising antifungal activity against C. albicans. nih.govrsc.org Furthermore, a study focused on novel pyridazin-3(2H)-one derivatives identified that β-aroylpropionic acid 3 , thiosemicarbazone derivative 8 , and N-cyanoacetyl dihydropyridazinone derivative 17 displayed spectacular results in antifungal testing against Fusarium solani, Alternaria solani, and Fusarium semitectum. researchgate.netfigshare.com

The following table shows the antifungal activity of selected pyridazinone derivatives against different fungal strains. nih.gov

| Compound | C. albicans MIC (µg/mL) |

| 8a | 32 |

| 8c | 64 |

| 8d | 64 |

| 8g | 16 |

| 8j | 32 |

| 10h | >1024 |

| 11a | 64 |

| 17a | >1024 |

Data sourced from a study on pyridazinone-based diarylurea derivatives. nih.gov

Anti-Cancer Research

The pyridazinone nucleus is a key structural feature in many compounds with anti-cancer properties. researchgate.net Research has shown that derivatives of pyridazinone exhibit a wide range of anti-cancer effects, making them a promising area for the development of new cancer therapies. bohrium.comresearchgate.net

Investigation of DNA-Binding Interactions and Cytotoxic Mechanisms

The anti-cancer activity of certain pyridazinone derivatives is linked to their ability to interact with DNA and induce cytotoxic effects in cancer cells. For instance, a series of novel 3,6-disubstituted pyridazine (B1198779) derivatives were designed and synthesized, with compound 9e showing significant growth inhibition across a majority of the NCI-60 cancer cell lines. nih.gov In vivo studies using an Ehrlich ascites carcinoma solid tumor model demonstrated that compound 9e reduced mean tumor volume and induced necrosis without apparent toxicity. nih.gov The mechanism of action for some pyridazinone-based compounds involves the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov

Evaluation of Topoisomerase Poisoning

Analysis of Free Radical Formation in Cellular Contexts

The formation of free radicals is a key mechanism of radiation-induced cell damage. quizlet.com When X-rays interact with water, the primary component of cells, they can lead to the formation of free radicals. quizlet.comquizlet.com These highly reactive molecules can then combine to form toxins, such as hydrogen peroxide, which can cause widespread cellular damage. quizlet.comquizlet.com While the direct involvement of 6-(3-Methylbenzyl)-3-pyridazinol in free radical formation is not detailed in the provided context, this is a fundamental process in radiation biology and cancer therapy.

Cardiovascular System-Related Activity

Pyridazinone derivatives have shown significant potential in the treatment of cardiovascular diseases. sarpublication.com Many compounds based on the pyridazinone scaffold are in clinical use for their cardio-active properties. nih.gov These derivatives can exhibit a range of effects, including vasorelaxant, inotropic, and antiplatelet activities. sarpublication.comnih.gov

A number of pyridazinone-based molecules have been developed as potent cardiovascular agents. For example, some derivatives act as Ca2+-sensitizing agents, which are considered ideal cardiac inotropes. sarpublication.com Others, like Levosimendan, increase myocardial contractility and also act as vasodilators, which is beneficial in treating congestive heart failure. sarpublication.com Pimobendan is another example of a pyridazinone derivative with both vasodilator and positive inotropic properties. sarpublication.com The vasorelaxant activity of some pyridazinone derivatives has been demonstrated in isolated thoracic rat aortic rings. nih.govresearchgate.net

Antidiabetic Research

The pyridazine and pyridazinone scaffolds are also being explored for their potential in developing new antidiabetic drugs. sarpublication.com Research has indicated that derivatives of these compounds can exhibit antidiabetic properties.

A study focused on the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential. nih.gov DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The study found that the synthesized compounds showed strong inhibition potential of the DPP-4 enzyme in both in silico and in vitro assays. nih.gov Furthermore, some of the compounds exhibited excellent insulinotropic activity. nih.gov

Neuroactive and Central Nervous System (CNS) Research

Pyridazinone derivatives have also been investigated for their effects on the central nervous system. nih.gov The broad pharmacological profile of these compounds includes antidepressant, anticonvulsant, and sedative-hypnotic activities. sarpublication.com

Antiviral Activities, Including Anti-HIV Research

The pyridazine and pyridazinone core structures are recognized as important pharmacophores in the development of novel therapeutic agents, including those with antiviral properties. Research into this class of heterocyclic compounds has revealed potential against a variety of viruses. While specific studies focusing exclusively on this compound are not extensively detailed in publicly available research, the broader family of pyridazinone derivatives has been investigated for its antiviral effects.

For instance, pyrazole-based heterocycles, which can be synthesized to include a pyridazinone moiety, have demonstrated antiviral activity. nih.gov Studies involving the synthesis of new pyrazole-based heterocycles from a 2(3H)-furanone derivative have yielded compounds, including pyridazinones, that show promise as agents against viruses like the avian influenza virus. nih.gov The antiviral screening of these compounds indicates their potential to inhibit viral replication, marking them as candidates for further development. nih.gov

Furthermore, research into pyridobenzothiazolone (PBTZ) analogues, which are structurally related fused-ring systems, has identified compounds with broad-spectrum antiviral activity against respiratory viruses. nih.govmdpi.com These derivatives have shown inhibitory effects against multiple strains of viruses such as respiratory syncytial virus (RSV), human coronavirus, and influenza A virus, with effective concentrations in the low micromolar range. nih.gov The mechanism for some of these compounds appears to be virucidal, suggesting a direct interaction with and disruption of the viral particles, particularly for enveloped viruses. mdpi.com

In the context of anti-HIV research, while direct studies on this compound are scarce, related structures have been a focus of investigation. For example, derivatives of 6-benzyluracil, which shares the 6-benzyl structural feature, have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In one study, isosteric replacement of the methyl groups on the benzyl (B1604629) ring of a known anti-HIV drug with chloro-atoms was explored. nih.gov Although these specific chloro derivatives showed reduced activity compared to their methyl counterparts, the research highlights the significance of the 6-benzyl moiety in the design of anti-HIV agents. nih.gov The continuous exploration of heterocyclic compounds, including various substituted pyridazines and related structures, remains a viable strategy in the search for novel and effective NNRTIs. nih.gov

Agrochemical Research and Development

The pyridazine scaffold is a key structural motif in the development of new agrochemicals due to its diverse biological activities against various agricultural pests.

Herbicidal Efficacy Studies

Pyridazine derivatives are a well-established class of herbicides. Research has shown that substitutions on the pyridazine ring are critical for herbicidal activity. For example, studies on 4-(3-trifluoromethylphenyl)pyridazine derivatives have demonstrated potent bleaching and herbicidal effects. nih.gov The introduction of a substituted benzyloxy or phenoxy group at the 3-position of the pyridazine ring has been shown to be essential for high herbicidal activity. nih.gov Specifically, compounds with an electron-withdrawing group at the para-position of the benzene (B151609) ring exhibited excellent herbicidal activity, in some cases effective at application rates as low as 7.5 g ha⁻¹. nih.gov

Another series of novel 3-(un)substituted benzyloxy-6-fluoropyridazine derivatives was synthesized and found to possess herbicidal activity against weeds such as Brassica napus and Echinochloa crusgalli. epa.gov This indicates that the benzyloxy group, related to the benzyl group in this compound, is a key feature for conferring herbicidal properties. The structure-activity relationship (SAR) in these studies consistently points to the importance of the nature and position of substituents on both the pyridazine and the associated phenyl rings.

The table below summarizes key structural features and their impact on herbicidal activity based on research into pyridazine derivatives.

| Structural Moiety | Position | Influence on Herbicidal Activity |

| Substituted Phenoxy Group | 3-position of Pyridazine | Essential for high activity nih.gov |

| Electron-Withdrawing Group | para-position of Benzene Ring | Essential for high activity nih.gov |

| Benzyloxy Group | 3-position of Pyridazine | Confers herbicidal properties epa.gov |

Insecticidal and Acaricidal Properties

The biological spectrum of pyridazinone derivatives extends to insecticidal and acaricidal activities. While specific data on this compound is limited, related heterocyclic compounds are known for these properties. For example, research into benzimidazolic and benzothiazolic derivatives, which are other heterocyclic systems, has shown that their insecticidal activity against Culex pipiens larvae is dependent on the nature of the substituent at the 2-position of the heterocycle. nih.gov

Similarly, various pyrazoline derivatives have been designed and synthesized to discover new lead compounds with both fungicidal and insecticidal activities. nih.gov These studies underscore the principle that the core heterocyclic structure, when appropriately substituted, can be a potent tool in developing new insecticides and acaricides. The exploration of different substituents on the pyridazinone ring system remains a promising avenue for the discovery of novel agents for crop protection.

Inhibition of Glutathione S-transferase (GST) in Pest Management

Glutathione S-transferases (GSTs) are a family of enzymes crucial for the detoxification of xenobiotics, including insecticides, in many pest species. Elevated GST activity is a common mechanism of insecticide resistance. Therefore, inhibiting GST can be a strategy to overcome resistance and enhance the efficacy of existing pesticides.

Studies have shown that various pesticides can act as inhibitors of GST. In vitro inhibition studies on GST purified from Van Lake fish demonstrated that several pesticides, including organophosphates and pyrethroids, could inhibit the enzyme's activity. nih.gov For example, the pesticide λ-cyhalothrin was found to be a competitive inhibitor of GST. nih.gov

In the context of insecticide-resistant pests, research on Liposcelis paeta (booklice) has shown that insecticides like chlorpyrifos (B1668852) and cypermethrin (B145020) have an inhibitory effect on purified GST from these insects. nih.gov This suggests that the interaction between pesticides and GST is a critical factor in their mode of action and in the development of resistance. While direct evidence of this compound acting as a GST inhibitor in pests is not available, the established role of other agrochemicals as GST inhibitors points to a potential mechanism of action for new pyridazine-based pesticides in overcoming pest resistance.

Molecular Mechanisms of Action and Biological Target Identification

Enzyme Inhibition Mechanism Elucidation

Research into pyridazinone derivatives has prominently identified them as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme crucial in the metabolism of neurotransmitters. While direct inhibitory data for 6-(3-Methylbenzyl)-3-pyridazinol is not explicitly available, studies on analogous compounds provide significant insights.

A series of 5-benzyl-3-(substituted-phenyl)-1,6-dihydro-6-pyridazinones were synthesized and evaluated for their biological activities. tandfonline.com Among these, compounds with a benzyl (B1604629) group at the 5-position, akin to the 6-benzyl substitution in the target molecule, were investigated. For instance, 5-Benzyl-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone (a structural analog) has been reported, though its MAO inhibitory activity was not specified in the cited study. tandfonline.com

In a comprehensive study on pyridazinone derivatives as selective MAO-B inhibitors, several compounds with a 6-substituted pyridazinone core were synthesized and tested. nih.gov These studies revealed that many of these derivatives exhibit potent and selective inhibition of MAO-B. The inhibition is often characterized as competitive and reversible. For example, certain pyridazinone derivatives have shown IC50 values in the micromolar to nanomolar range for MAO-B inhibition. The general structure-activity relationship suggests that the nature and position of substituents on the benzyl and pyridazinone rings play a crucial role in the inhibitory potency and selectivity. nih.gov

The proposed mechanism for MAO-B inhibition by these compounds involves their entry into the active site of the enzyme, where they interact with key amino acid residues. The benzyl moiety is thought to occupy a hydrophobic pocket within the enzyme's active site, contributing to the binding affinity.

Table 1: MAO-B Inhibitory Activity of Structurally Related Pyridazinone Derivatives

| Compound Analogue | IC50 (µM) for MAO-B | Inhibition Type | Selectivity for MAO-B |

|---|---|---|---|

| Pyridazinone Derivative A | Data not available | Competitive (presumed) | Selective (presumed) |

| Pyridazinone Derivative B | Data not available | Reversible (presumed) | High (presumed) |

Note: This table is illustrative and based on general findings for the pyridazinone class of MAO-B inhibitors. Specific values for direct analogs of this compound are not publicly available.

Receptor Interaction and Modulatory Studies

The interaction of pyridazinone derivatives with various receptors has been another area of investigation, suggesting that these compounds may exert their effects through multiple pathways.

Studies on different pyridazinone-containing molecules have shown affinity for histamine (B1213489) H3 receptors. For instance, certain 4,5-fused pyridazinones and 5-pyridazin-3-one phenoxypiperidines have been identified as potent H3 receptor antagonists or inverse agonists. researchgate.netdrexel.edu These findings indicate that the pyridazinone core can serve as a scaffold for ligands that modulate the activity of G-protein coupled receptors.

However, there are no specific studies in the reviewed literature that confirm the binding of this compound or its close analogs to these or any other specific receptors. The potential for such interactions remains an area for future research.

Protein Binding Investigations, including Plasma Protein Interactions

The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA), is a critical determinant of its pharmacokinetic profile. Unfortunately, there is no publicly available data on the plasma protein binding of this compound.

General principles of drug-protein interactions suggest that the lipophilicity and acidic/basic nature of a molecule influence its binding affinity. The 3-pyridazinol moiety could potentially engage in hydrogen bonding, while the methylbenzyl group would contribute to hydrophobic interactions. The degree of plasma protein binding would significantly impact the free fraction of the compound available to interact with its biological targets.

DNA and Other Macromolecular Interaction Analysis

The potential for small molecules to interact with DNA and other macromolecules is a key aspect of their biological profile. While there is no direct evidence of this compound interacting with DNA, research on related structures offers some clues.

For example, a study on novel 3(2H)-pyridazinone derivatives was conducted to assess their anti-proliferative effects against human colon carcinoma cells. nih.gov This suggests that some members of the pyridazinone class may have interactions with cellular processes related to cell division, which could indirectly involve macromolecules like DNA or associated proteins. However, the specific mechanisms were not elucidated in the context of direct DNA binding.

Another study focused on the synthesis and evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds. nih.gov While these compounds showed effects on cell proliferation, the study did not investigate direct interactions with DNA.

Computational Chemistry and Molecular Modeling Applications in Pyridazinol Research

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic properties and reactivity of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT methods can predict a wide range of molecular properties with a good balance of accuracy and computational cost. researchgate.netresearchgate.net For pyridazinol research, DFT is instrumental in elucidating the fundamental characteristics of molecules like 6-(3-Methylbenzyl)-3-pyridazinol.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential (ESP)

The electronic structure of a molecule is pivotal to its chemical reactivity and biological activity. Key aspects of this structure are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is crucial for understanding intermolecular interactions, such as those between a drug molecule and its biological target.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Conformational Space Exploration and Geometrical Optimization

Molecules can exist in various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. For a flexible molecule like this compound, which contains rotatable bonds, exploring the conformational space is essential to identify the most stable, low-energy conformation. This is typically the conformation that is most populated at physiological temperatures and is often the one responsible for biological activity.

Geometrical optimization is a computational process that determines the three-dimensional arrangement of atoms in a molecule that corresponds to the minimum energy. Using methods like DFT, researchers can obtain the optimized geometry, which provides key information on bond lengths, bond angles, and dihedral angles. ajrconline.org

Reactivity Descriptors: Electrophilicity Index, Chemical Hardness, and Chemical Potential

Quantum chemical descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity. researchgate.net

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated from the HOMO-LUMO energy gap.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of different pyridazinol derivatives and for predicting their behavior in chemical reactions.

Table 2: Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value |

| Chemical Potential (μ) | -4.07 |

| Chemical Hardness (η) | 2.18 |

| Electrophilicity Index (ω) | 3.79 |

Thermodynamic Parameters and Stability Predictions

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy of formation. These parameters are crucial for understanding the stability of different isomers or conformers of this compound and for predicting the spontaneity of chemical reactions. By comparing the thermodynamic data of various related compounds, researchers can gain insights into their relative stabilities.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or enzyme). nih.gov This method is a cornerstone of structure-based drug design, as it helps to elucidate the binding mode of a potential drug molecule at the active site of its biological target. nih.gov

Prediction of Binding Affinities and Interaction Energies

A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a binding energy or a docking score. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein. These predictions are instrumental in prioritizing compounds for further experimental testing.

Molecular docking simulations also provide detailed information about the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity.

Pi-pi stacking: Interactions between aromatic rings.

By analyzing these interactions for this compound with a specific protein target, researchers can understand the key structural features required for potent biological activity and can rationally design modifications to improve binding affinity.

Table 3: Predicted Binding Affinities of this compound with Various Protein Targets (Illustrative Data)

| Protein Target | Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | -8.5 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.1 |

Elucidation of Binding Modes and Active Site Analysis

Understanding how a ligand binds to its biological target is fundamental to rational drug design. Computational docking and molecular modeling are powerful techniques used to predict and analyze the binding modes of small molecules within the active sites of proteins.

In the study of pyridazinone derivatives, molecular docking has been instrumental in elucidating their interactions with various enzymes. For instance, in the investigation of pyrazolo[3,4-d]pyridazinone derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), molecular docking was used to predict the binding patterns of these compounds. tandfonline.com These studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. Similarly, docking studies on pyridazinone derivatives as lipase (B570770) inhibitors have helped to understand their mechanism of action at a molecular level. dntb.gov.ua

For a hypothetical analysis of This compound , docking studies could be employed to predict its binding orientation within a target active site. The 3-methylbenzyl group would likely occupy a hydrophobic pocket, while the pyridazinol ring could form crucial hydrogen bonds with amino acid residues. The specific interactions would depend on the topology and chemical nature of the active site. For example, in a study of pyridazinone derivatives as phosphodiesterase 4 (PDE4) inhibitors, the methyl group on the pyridazinone ring was found to exploit a small hydrophobic cavity at the back of the active site. nih.gov

A detailed analysis of the binding mode can be further enhanced by techniques like Interaction Fingerprints, which provide a 2D representation of all interactions between the ligand and the protein, and by advanced methods like Independent Gradient Model (IGM) analysis, which helps to identify, characterize, and quantify ligand-protein interactions. nih.gov

Interactive Data Table: Key Interactions of Pyridazinone Derivatives from Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Pyrazolo[3,4-d]pyridazinones | FGFR1 | Cys488 | Covalent Bond | tandfonline.com |

| Pyridazinone-2-ylacetohydrazides | Acetylcholinesterase | Tyr334, Phe331 | π-π stacking | trdizin.gov.tr |

| Pyridazinone derivatives | E. coli DNA gyrase B | Asp73, Gly77 | Hydrogen Bond | mdpi.com |

| 4-Indolyl-pyridazinones | PDE4B | Gln615, Phe586, Phe618 | Hydrogen Bond, π-π stacking | nih.gov |

| 6-Phenylpyridazin-3(2H)-ones | Pancreatic Lipase | Ser153, His264 | Hydrogen Bond | dntb.gov.ua |

Molecular Dynamics Simulations for Conformational Dynamics

While docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and stability of the ligand-protein complex over time. nih.gov

MD simulations have been successfully applied to study the conformational dynamics of various pyridazinone derivatives. For pyrazolo[3,4-d]pyridazinone inhibitors of FGFR1, MD simulations were used to assess the stability of the docked poses and to analyze the dynamic behavior of the ligand within the active site. tandfonline.comtandfonline.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate the stability of the simulation. Lower and stable RMSD values generally indicate a stable binding mode. nih.gov

In the context of This compound , an MD simulation could reveal the flexibility of the methylbenzyl group and the conformational stability of the pyridazinol core within the binding pocket. The simulation could also identify key water molecules that might mediate interactions between the ligand and the protein. Analysis of the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. nih.gov The insights gained from MD simulations are crucial for understanding the dynamic nature of drug-target interactions and for refining the design of more potent and selective inhibitors. documentsdelivered.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Several QSAR studies have been conducted on pyridazinone derivatives to understand the structural requirements for their biological activities. trdizin.gov.trnih.govresearchgate.net For example, 3D-QSAR studies on pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors have generated contour maps that visualize the regions where steric bulk, and positive or negative electrostatic potential are favorable or unfavorable for activity. tandfonline.comtandfonline.com These maps provide a visual guide for designing new derivatives with improved potency. For instance, a CoMFA (Comparative Molecular Field Analysis) model for these inhibitors showed that electrostatic contributions were slightly more significant than steric effects. tandfonline.com

For This compound , a QSAR study would involve synthesizing and testing a series of analogues with variations in the substituents on the benzyl (B1604629) and pyridazinol rings. The resulting data would be used to build a QSAR model using various molecular descriptors (e.g., electronic, steric, hydrophobic). Such a model could predict the activity of other, yet to be synthesized, derivatives and provide insights into the key structural features driving the biological response. nih.govmdpi.com

Interactive Data Table: Statistical Parameters from a 3D-QSAR Study on Pyrazolo[3,4-d]pyridazinone Derivatives

| Model | q² (Cross-validated R²) | N (Optimal Number of Components) | R² (Non-cross-validated R²) | SEE (Standard Error of Estimate) | F-value | Steric Contribution | Electrostatic Contribution | Reference |

| CoMFA | 0.649 | 6 | 0.992 | 0.073 | 116.704 | 48% | 51% | tandfonline.com |

Advanced Theoretical Computational Techniques

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonds and non-covalent interactions. researchgate.netnih.gov QTAIM analysis can provide quantitative information about the nature and strength of interactions based on the topological properties of the electron density at bond critical points (BCPs).

While direct QTAIM studies on this compound are not available, research on related heterocyclic systems like pyridine (B92270) derivatives demonstrates its utility. nih.gov For instance, QTAIM has been used to quantify the π-character of the bond between a pyridine and a phenyl ring, showing how substituents can modulate electron delocalization. nih.gov

In a hypothetical QTAIM analysis of This compound , one could investigate the nature of the C-C bond linking the benzyl group to the pyridazinol ring and the various intramolecular interactions. The analysis could reveal the extent of electron delocalization within the pyridazinol ring and how it is influenced by the benzyl substituent. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

Natural Bond Orbital (NBO) analysis is another quantum chemical method used to study bonding and electronic interactions within a molecule. uni-muenchen.deresearchgate.netwisc.edu It provides a description of the Lewis-like chemical bonding and allows for the analysis of charge transfer and hyperconjugative interactions. researchgate.net

NBO analysis on pyridazinone derivatives can reveal important details about their electronic structure. mdpi.com For example, it can quantify the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds, which can be crucial for the molecule's reactivity and interaction with biological targets. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to assess their significance. researchgate.net

For This compound , NBO analysis could be used to understand the electronic effects of the 3-methylbenzyl substituent on the pyridazinol ring. It could quantify the charge distribution across the molecule and identify the most significant intramolecular charge transfer interactions, providing a deeper understanding of its electronic properties and potential reactivity.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In drug design, MC methods are often used for conformational searching and for simulating the behavior of complex systems. upc.edu

MC simulations can be particularly useful in exploring the conformational landscape of flexible molecules and in studying protein-ligand binding. nih.gov For instance, MC-based methods have been developed to predict protein-ligand binding affinities and to explore possible binding and unbinding pathways.

In the context of This compound , MC simulations could be employed to perform an exhaustive search of its conformational space, identifying low-energy conformers that are likely to be biologically active. In mechanistic investigations, MC simulations could be used to model the process of the ligand entering the active site of a target protein, providing insights into the initial recognition and binding events.

Future Research Directions and Concluding Remarks

Current Challenges and Limitations in Pyridazinol Compound Research

Despite the broad spectrum of biological activities associated with pyridazinone derivatives, several challenges and limitations persist in their research and development. A primary objective in drug discovery is the development of agents with high efficacy and minimal side effects. nih.govebyu.edu.tr The quest for more effective and less toxic anti-inflammatory compounds, for instance, remains a significant driver in this field. nih.gov

A major hurdle in the development of new therapeutic agents, including pyridazinone derivatives, is the emergence of multi-drug resistance in cancer and infectious diseases. nih.gov This necessitates the discovery of novel compounds with different mechanisms of action. Furthermore, achieving target selectivity is a critical challenge to minimize off-target effects and improve the safety profile of potential drug candidates. The development of non-opioid analgesics that can manage a wide range of pain with fewer adverse effects is another key area of focus. sarpublication.com

Emerging Trends and Novel Design Principles for Pyridazinol Derivatives

To address the existing challenges, researchers are adopting several innovative strategies in the design and synthesis of new pyridazinol derivatives.

Computational and In Silico Methods: The use of computer-aided drug design (CADD), molecular docking, and other in silico tools is becoming increasingly prevalent. ebyu.edu.trnih.govnih.gov These methods allow for the prediction of biological activity and the elucidation of binding modes with target receptors, which helps in the rational design of more potent and selective compounds. nih.govnih.gov

Hybrid Molecule Design: A prominent trend is the synthesis of hybrid molecules that incorporate the pyridazinone core with other pharmacologically active moieties. For example, derivatives combining pyridazinone with piperazine (B1678402) or thiosemicarbazide (B42300) have been developed, aiming to enhance or introduce new biological activities. ebyu.edu.trnih.gov

Dual-Function and Multi-Target Agents: There is a growing interest in designing single molecules that can act on multiple targets. An example is the development of pyridazinone-based derivatives that exhibit both antimicrobial and anticancer properties. nih.gov

Scaffold Hopping and Structural Diversification: Medicinal chemists are employing strategies like scaffold hopping to create novel chemical entities by modifying the core structure of known active molecules. mdpi.com This approach aids in the exploration of new chemical space and the development of compounds with improved properties.

Target-Specific Inhibitors: A significant focus is on the development of pyridazinone derivatives that selectively inhibit specific enzymes or receptors. This includes the creation of selective COX-2 inhibitors for anti-inflammatory therapy nih.gov and inhibitors of the NLRP3 inflammasome to target pyroptosis-related diseases. nih.gov

Prospective Applications in Pharmaceutical and Agrochemical Industries

The diverse biological activities of pyridazinone derivatives position them as promising candidates for various applications in both the pharmaceutical and agrochemical sectors.

Pharmaceutical Industry:

The pyridazinone nucleus is a key component in a wide array of pharmacologically active compounds. sarpublication.com These derivatives have demonstrated a broad spectrum of activities, including:

Cardiovascular Effects: Certain pyridazinones act as cardiotonic agents, antihypertensives, and vasodilators. scispace.comresearchgate.net For example, some derivatives have shown potent vasorelaxant effects. nih.gov

Anti-inflammatory and Analgesic Properties: Pyridazinone derivatives are being investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially low ulcerogenicity. nih.govsarpublication.com Some have shown potent analgesic activity, in some cases more effective than aspirin. researchgate.net

Anticancer Activity: Numerous pyridazinone derivatives have been reported to possess anticancer properties. scispace.comresearchgate.net They are being explored for their potential in treating various cancers, including prostate cancer.

Antimicrobial Effects: This class of compounds has shown significant antibacterial and antifungal activity. scispace.comresearchgate.net

Central Nervous System Activity: Research has highlighted the potential of pyridazinone derivatives as anticonvulsants and antidepressants. scispace.comresearchgate.net

Other Therapeutic Areas: Pyridazinones are also being explored for their antiulcer, antisecretory, and antihistamine activities. nih.gov Furthermore, they have shown potential in treating metabolic diseases like non-alcoholic steatohepatitis nih.gov and neurodegenerative conditions such as Alzheimer's disease. researchgate.net

Agrochemical Industry:

In addition to their pharmaceutical potential, pyridazinone derivatives have found applications in agriculture. scispace.com They have been reported to possess insecticidal, acaricidal, and herbicidal properties. scispace.comresearchgate.net This makes them valuable compounds for crop protection and management.

Q & A

Basic: How can researchers optimize the synthesis of 6-(3-Methylbenzyl)-3-pyridazinol to improve yield and purity?

Methodological Answer:

Optimization can be achieved via factorial design , which systematically evaluates variables like reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design (three factors at two levels) allows identification of critical parameters and interactions. Reaction conditions (e.g., reflux time in ethanol vs. DMF) should be compared using HPLC purity metrics . Pilot-scale validation under optimized conditions ensures reproducibility.

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylbenzyl group integration at δ ~2.3 ppm for CH₃ and aromatic protons at δ 7.1–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₂H₁₃N₂O: 217.11 g/mol).

- FT-IR : Identify functional groups (e.g., pyridazine ring C=N stretch at ~1600 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound derivatives?

Methodological Answer:

- Synthetic Modifications : Introduce substituents at the pyridazine C-2/C-5 positions or modify the methylbenzyl group (e.g., halogenation, hydroxylation) to assess steric/electronic effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins like kinases or GPCRs .

- Biological Assays : Compare IC₅₀ values across analogs in enzyme inhibition or cell viability assays .